Cinerubin A hydrochloride

Catalog No.
S12761986
CAS No.
M.F
C42H53NO16
M. Wt
827.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinerubin A hydrochloride

Product Name

Cinerubin A hydrochloride

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3

InChI Key

STUJMJDONFVTGM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Cinerubin A hydrochloride is a natural product found in Micromonospora cinerea with data available.

Cinerubin A hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces violaceochromogenes. This compound is notable for its complex chemical structure, which includes a large polycyclic ring system and multiple hydroxyl and methoxy groups. The molecular formula for Cinerubin A hydrochloride is C42H54ClNO16, and it exhibits significant antibacterial and antitumor properties, making it a subject of interest in pharmaceutical research .

, particularly hydrolysis, which can yield reducing sugars and other active components. For instance, when hydrolyzed with dilute mineral acids, Cinerubin A decomposes into two reducing sugar components along with a neutral antibiotic known as cinerubinone . Additionally, it can react with sodium carbonate to alter its solubility characteristics, changing its color from orange-red to violet when adjusted to a specific pH .

Cinerubin A hydrochloride exhibits strong biological activity, particularly as an antimicrobial and anticancer agent. It has been shown to inhibit the growth of various tumor types in test animals, including adenocarcinoma in mice. The compound demonstrates effective inhibition of influenza viruses on isolated membranes without causing toxicity to the host tissue at certain concentrations . Its activity is comparable to other anthracyclines, which are widely recognized for their role in cancer therapy.

The synthesis of Cinerubin A hydrochloride involves fermentation processes using Streptomyces violaceochromogenes as the producing organism. The extraction process typically includes solvent extraction methods such as ethyl acetate extraction followed by purification steps involving neutralization and crystallization. Various patents detail methods for producing Cinerubin A and its derivatives, emphasizing the importance of specific nutrient media in maximizing yields .

Cinerubin A hydrochloride is primarily utilized in the field of oncology due to its potent antitumor properties. It is also explored for its antimicrobial activities against a range of pathogens. The compound's unique structural features make it a valuable candidate for further drug development and research into novel therapeutic agents .

Studies have indicated that Cinerubin A hydrochloride interacts with various biological targets, including DNA and RNA synthesis pathways, which contribute to its antitumor efficacy. Furthermore, research into its interactions with other drugs suggests potential synergistic effects when used in combination therapies . Understanding these interactions is crucial for optimizing treatment regimens in clinical settings.

Cinerubin A hydrochloride is part of a larger family of anthracycline antibiotics. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSource OrganismKey FeaturesUnique Aspects
DoxorubicinStreptomyces peucetiusWidely used in cancer therapy; cardiotoxicity riskExtensive clinical use and well-studied effects
DaunorubicinStreptomyces peucetiusEffective against leukemiaSimilar structure but different clinical applications
Cinerubin BStreptomyces sp. SPB74Glycosylated form of cinerubin ADifferent glycosylation pattern affects solubility and activity
EpirubicinSynthetic derivativeImproved pharmacokinetics over doxorubicinLess cardiotoxicity compared to doxorubicin

Cinerubin A hydrochloride stands out due to its unique structural attributes and specific biological activities that differentiate it from these other compounds. Its lesser-known profile may offer new avenues for research compared to more established anthracyclines like doxorubicin and daunorubicin.

Type II Polyketide Synthase Gene Cluster Architecture

The biosynthetic gene cluster responsible for Cinerubin A production exhibits the characteristic organization typical of Type II polyketide synthase systems found in Streptomyces species [11] [31]. The minimal polyketide synthase core consists of three essential components: ketoacyl synthase alpha subunit, ketoacyl synthase beta subunit, and acyl carrier protein [11] [28]. These enzymes work in concert to catalyze the iterative condensation of acetyl-CoA or propionyl-CoA starter units with malonyl-CoA extender units through a series of Claisen condensation reactions [11] [44].

The gene cluster architecture demonstrates the modular organization characteristic of anthracycline biosynthetic pathways, with genes encoding polyketide synthase subunits clustered alongside those responsible for sugar biosynthesis, glycosylation, and post-polyketide modifications [32] [33]. Comparative genomic analysis reveals that the cinerubin biosynthetic gene cluster shares significant homology with other anthracycline clusters, particularly those involved in aclacinomycin and cosmomycin biosynthesis [20] [46].

Gene FunctionEnzyme TypeRole in Biosynthesis
Ketoacyl synthase alphaCondensing enzymeCatalyzes carbon-carbon bond formation
Ketoacyl synthase betaChain length factorDetermines polyketide chain length
Acyl carrier proteinCarrier proteinTransports growing polyketide chain
KetoreductaseReducing enzymeReduces keto groups in polyketide backbone
AromataseCyclization enzymePromotes aromatization of polyketide rings
CyclaseRing-forming enzymeCatalyzes intramolecular cyclization reactions

The Type II polyketide synthase system responsible for Cinerubin A biosynthesis operates through an iterative mechanism, requiring nine extension cycles to generate the characteristic decaketide backbone [28] [44]. The ketoacyl synthase alpha subunit catalyzes the condensation reactions, while the ketoacyl synthase beta subunit functions as a chain length-determining factor, controlling the final size of the polyketide product [11] [16]. The acyl carrier protein serves as the central hub for polyketide assembly, providing the phosphopantetheine prosthetic group necessary for substrate binding and transfer [11] [28].

Additional enzymes within the gene cluster include ketoreductases, aromatases, and cyclases that work cooperatively to transform the linear poly-beta-keto chain into the aromatic tetracyclic aglycone structure characteristic of anthracyclines [11] [25]. The precise coordination of these enzymatic activities determines the regioselectivity and stereochemistry of the final aglycone product [24] [25].

Glycosylation Patterns and Sugar Moiety Assembly

The glycosylation pattern of Cinerubin A represents one of its most distinctive structural features, involving the attachment of complex sugar moieties that significantly influence its biological activity [17] [19]. The compound contains multiple deoxysugars attached to the aglycone backbone, including daunosamine, rhodinose, and other specialized carbohydrate units [20] [22]. These sugar residues are critical for DNA binding affinity and cellular uptake, making their biosynthesis and attachment essential for antibiotic activity [17] [21].

The biosynthesis of the sugar components begins with the formation of thymidine diphosphate-glucose from glucose-1-phosphate and thymidine triphosphate, catalyzed by glucose-1-phosphate thymidylyltransferase [44] [45]. This activated sugar serves as the precursor for various deoxysugars through a series of enzymatic modifications including dehydration, epimerization, and aminotransfer reactions [44] [29].

Sugar ComponentBiosynthetic PathwayAttachment PositionFunctional Significance
Daunosaminethymidine diphosphate pathwayC-7 positionDNA minor groove interaction
RhodinoseDeoxysugar modificationTerminal positionCellular uptake enhancement
2-DeoxyfucoseHexose reduction pathwayInternal positionStructural stability
CineruloseBranched sugar pathwayVariable positionsPharmacological modulation

The glycosyltransferases responsible for sugar attachment exhibit remarkable substrate specificity and regioselectivity [19] [21]. These enzymes recognize both the aglycone acceptor and the activated sugar donor, catalyzing the formation of glycosidic bonds with precise stereochemical control [17] [19]. The glycosylation process typically occurs in a sequential manner, with primary sugars attached directly to the aglycone followed by the addition of secondary and tertiary sugar residues [19] [23].

Recent studies have revealed that glycosyltransferases involved in Cinerubin biosynthesis can transfer deoxysugars to multiple positions on the aglycone, demonstrating functional flexibility that contributes to the structural diversity observed in related anthracyclines [19] [23]. The capability of these enzymes to accommodate different sugar substrates has important implications for combinatorial biosynthesis approaches aimed at generating novel glycosylated derivatives [21] [44].

The assembly of trisaccharide chains attached at specific positions represents a particularly complex aspect of Cinerubin glycosylation [19] [20]. These extended carbohydrate structures require multiple glycosyltransferases working in concert, with each enzyme contributing to the overall architecture of the final glycosylated product [19] [23]. The precise coordination of these enzymatic activities ensures the correct sequence and linkage patterns characteristic of authentic Cinerubin structures [20] [22].

Post-Polyketide Synthase Modification Enzymes in Cinerubin Maturation

The maturation of Cinerubin A involves extensive post-polyketide synthase modifications that transform the initial aromatic polyketide scaffold into the fully functionalized anthracycline antibiotic [24] [25]. These modifications include hydroxylation, methylation, glycosylation, and other tailoring reactions catalyzed by specialized enzymes that operate downstream of the core polyketide synthase machinery [24] [27].

Cytochrome P450 monooxygenases play crucial roles in post-polyketide modification, catalyzing regioselective hydroxylation reactions that introduce hydroxyl groups at specific positions on the anthracycline backbone [24] [29]. These oxygenases require electron transport partners and demonstrate remarkable substrate specificity, ensuring that hydroxylation occurs at the correct positions to generate biologically active products [24] [25].

Modification TypeEnzyme ClassSubstrate SpecificityProduct Formation
HydroxylationCytochrome P450Anthracyclinone aglyconesHydroxylated intermediates
MethylationMethyltransferasesPhenolic hydroxyl groupsO-methylated derivatives
ReductionShort-chain dehydrogenasesKetone functionalitiesSecondary alcohol products
DehydrationDehydratasesHydroxylated intermediatesDeoxy derivatives

Methyltransferases represent another important class of post-polyketide modification enzymes, catalyzing the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl groups on the anthracycline scaffold [34] [44]. These enzymes demonstrate strict regioselectivity and play essential roles in determining the final substitution pattern of the mature antibiotic [24] [34]. The methylation state of anthracyclines significantly influences their pharmacological properties, including DNA binding affinity and cellular toxicity [17] [24].

Reductase enzymes contribute to post-polyketide modifications by catalyzing the reduction of ketone functionalities to secondary alcohols [25] [27]. These enzymes often exhibit stereospecific activity, controlling the configuration of newly formed chiral centers [24] [25]. Some reductases also participate in deglycosylation reactions, removing sugar moieties under specific conditions and potentially serving as resistance mechanisms for producing organisms [27] [46].

The post-polyketide modification process also includes specialized enzymes that catalyze unusual transformations such as hydroxyl regioisomerization and dehydroxylation reactions [24] [25]. These reactions involve complex multi-step mechanisms including dearomatization and rearomatization processes that represent some of the most chemically challenging transformations in natural product biosynthesis [24] [25]. Such modifications expand the structural diversity achievable through post-polyketide tailoring and demonstrate the sophisticated chemistry accessible to microbial biosynthetic systems [25] [27].

Streptomyces Host Systems for Cinerubin Biosynthesis

Cinerubin A hydrochloride production relies primarily on various Streptomyces species that have been identified as natural producers of this anthracycline antibiotic. The selection and optimization of appropriate host systems represents a critical foundation for commercial production strategies.

Primary Producing Strains

Streptomyces cinereoruber var. fructo fermentans stands as the most extensively studied producer of cinerubin compounds [1]. This strain demonstrates remarkable capability for synthesizing both Cinerubin A and Cinerubin B, with the molecular formula C42H53NO16 and molecular weight of 827.87 grams per mole [1]. The strain exhibits broad-spectrum antimicrobial activity against gram-positive bacteria, mycobacteria, fungi, and parasites, making it particularly valuable for pharmaceutical applications [1].

Streptomyces violaceochromogenes represents another significant host system, particularly notable for its genetic tractability and ability to produce multiple cinerubin variants [3]. Laboratory strains of this species have been successfully engineered to produce not only the standard Cinerubin A but also novel derivatives including Cinerubin X and Cinerubin Y [4] [5]. The transformation capabilities of this organism with plasmid vectors such as pIJ702 have enabled detailed biosynthetic studies and metabolic engineering approaches [4].

Streptomyces griseorubiginosus strain No. 4915 provides an alternative production platform, distinguished from other cinerubin-producing strains through unique physiological characteristics [6]. This strain has been isolated and characterized for its ability to produce both Cinerubin A and Cinerubin B, with particularly robust fermentation performance under optimized conditions [6].

Strain Characterization and Selection Criteria

The selection of optimal host systems requires comprehensive evaluation of multiple factors including growth characteristics, metabolite production profiles, and genetic stability. Streptomyces eurythermus strain H1715MY2 exemplifies specialized producers, generating the unique variant Cinerubin R with demonstrated activity against gram-positive bacteria and effectiveness against multi-drug-resistant cell lines [7].

Streptomyces SpeciesCinerubin Compounds ProducedStrain DesignationMolecular Weight (g/mol)Activity Spectrum
Streptomyces cinereoruber var. fructo fermentansCinerubin A, Cinerubin BATCC strain827.87Gram-positive bacteria, mycobacteria, fungi, parasites
Streptomyces violaceochromogenesCinerubin A, Cinerubin X, Cinerubin YLaboratory strain827.87Various pathogenic organisms
Streptomyces griseorubiginosusCinerubin A, Cinerubin BStrain No. 4915827.87Antibacterial activity
Streptomyces eurythermusCinerubin RH1715MY2Not specifiedGram-positive bacteria, multi-drug resistant cells

Genetic Engineering and Strain Improvement

Modern approaches to strain optimization incorporate sophisticated genetic engineering techniques to enhance cinerubin production. Site-directed mutagenesis has proven particularly effective, with studies demonstrating that specific rpsL mutations can markedly activate antibiotic production in Streptomyces species [8]. The replacement of lysine-88 with glutamic acid in the ribosomal protein S12 has shown exceptional promise for increasing secondary metabolite yields [8].

Advanced CRISPR-Cas9 systems have been successfully adapted for Streptomyces genome editing, addressing challenges associated with high guanine-cytosine content genomes [9]. The modified Cas9-BD system demonstrates reduced off-target effects and cytotoxicity, enabling precise manipulation of biosynthetic gene clusters [9]. These tools facilitate simultaneous gene deletions, pathway refactoring, and multiplexed expression modulation essential for optimizing cinerubin production [9].

Metabolic Engineering Strategies

Strain development incorporates comprehensive metabolic engineering approaches targeting multiple cellular pathways. Dual mutagenesis techniques combining nitrosoguanidine, ethyl methanesulfonate, and ultraviolet radiation have successfully generated high-producing mutants with significantly enhanced yields [10]. The dynamic degradation of triacylglycerol strategy represents an innovative approach, achieving remarkable production increases through controlled induction of lipid catabolism pathways [11].

The identification and manipulation of regulatory networks governing secondary metabolism provides additional optimization opportunities. Deletion of negative regulators such as wblA and overexpression of positive regulators like AdpA have demonstrated substantial improvements in antibiotic production across multiple Streptomyces species [12]. These approaches enable fine-tuning of biosynthetic pathway expression while maintaining cellular viability and growth characteristics.

Fermentation Parameter Optimization Strategies

The optimization of fermentation parameters represents a critical component for maximizing cinerubin A hydrochloride production, requiring careful consideration of multiple interconnected variables that influence both cellular growth and secondary metabolite biosynthesis.

Temperature Control and Optimization

Temperature regulation stands as one of the most fundamental parameters affecting cinerubin production efficiency. Research demonstrates that optimal temperature ranges typically fall between 25-30°C for most Streptomyces species involved in cinerubin biosynthesis [13] [14]. Higher temperatures consistently reduce production yields, as elevated thermal conditions interfere with enzyme stability and metabolic pathway regulation essential for anthracycline biosynthesis [13].

Studies with Streptomyces thermoviolaceus have revealed complex interactions between temperature and growth rate, where granaticin yields were highest at specific growth rates of 0.1 to 0.15 h⁻¹ at 37°C, but optimal rates shifted to 0.175 h⁻¹ at 45°C and 0.045 h⁻¹ at 50°C [13]. These findings underscore the necessity for strain-specific temperature optimization protocols that account for individual physiological characteristics.

pH Management and Control Systems

The maintenance of optimal pH conditions proves crucial for cinerubin production, with alkaline conditions generally favoring biosynthetic pathway activation. Research indicates that pH ranges between 6.5-8.0 provide optimal conditions for most production systems [14] [15]. At pH values around 8.0, maximum antimicrobial metabolite production has been consistently observed across multiple Streptomyces species [14].

The relationship between pH and secondary metabolite production exhibits complex dynamics, where initial pH of 7.0 during fermentation setup provides favorable starting conditions, but pH evolution during the fermentation process requires careful monitoring [16]. Studies demonstrate that granaticin synthesis remains low at pH 5.5 but rises to maximum values between pH 6.5 and 7.5, indicating the critical importance of maintaining appropriate buffering systems [13].

Agitation and Oxygen Transfer Optimization

Agitation speed and dissolved oxygen management represent interconnected parameters that significantly influence cinerubin production outcomes. Optimal agitation speeds typically range from 100-200 revolutions per minute, providing adequate oxygen transfer while avoiding excessive shear stress that could damage mycelial structures [16] [17].

Dissolved oxygen control during fermentation has demonstrated profound effects on antibiotic yields. Research with Streptomyces clavuligerus revealed that controlling dissolved oxygen at saturation levels during the growth phase resulted in a 2.4-fold increase in final antibiotic yield compared to experiments without oxygen control [18]. Similarly, studies with Streptomyces olindensis showed that maintaining 100% dissolved oxygen saturation during the growth phase achieved a twofold increase in retamycin concentration [19].

Temporal Optimization and Fermentation Duration

The duration of fermentation processes requires careful optimization to maximize product accumulation while minimizing resource consumption. Extended fermentation periods of 7-12 days typically provide optimal results for cinerubin production [20]. Research with Streptomyces species demonstrates that antimicrobial metabolite production often begins after 7 days of incubation and reaches maximum levels after 10 days [14].

The timing of specific interventions during fermentation proves critical for yield optimization. Studies indicate that high oxygen supply during the production phase does not contribute to improved antibiotic production, whereas adequate oxygen during the growth phase remains essential [19]. This temporal specificity requires sophisticated process control strategies that adjust parameters based on fermentation stage.

ParameterOptimal RangeImpact on ProductionReference Organism
Temperature25-30°CHigher temperatures reduce productionS. coelicolor
pH6.5-8.0Alkaline conditions favor biosynthesisS. violaceochromogenes
Agitation Speed100-200 rpmModerate agitation optimal for oxygen transferS. clavuligerus
Dissolved Oxygen50-100% saturationHigh oxygen during growth phase increases yieldS. olindensis
Fermentation Time7-12 daysExtended fermentation improves accumulationS. peucetius
Inoculum Volume5-15%Moderate inoculum prevents contaminationS. platensis
Medium Volume50-100 mL per 250 mL flaskProper volume ensures adequate aerationS. avermitilis

Advanced Process Control Strategies

Modern fermentation optimization incorporates sophisticated statistical approaches including response surface methodology and artificial neural network-genetic algorithm combinations [21]. These methodologies enable simultaneous optimization of multiple parameters while accounting for complex interactions between variables. Plackett-Burman design has proven particularly effective for identifying the most significant medium components affecting production yields [21].

The implementation of fed-batch cultivation strategies provides additional optimization opportunities, particularly for managing nutrient supply and maintaining optimal environmental conditions throughout extended fermentation periods [17]. Research demonstrates that proper timing of nutrient additions can significantly enhance final product concentrations while maintaining cellular viability.

Bioreactor Scale-up Considerations

The transition from laboratory-scale to industrial production requires careful consideration of scale-up effects on fermentation parameters. Studies comparing different bioreactor configurations reveal that shear stress conditions significantly impact both cellular morphology and metabolite production [17]. Low-shear environments, such as those provided by rocking-motion bioreactors, result in increased mycelial diameter but potentially reduced surface-to-volume ratios that may limit nutrient and oxygen transfer [17].

The optimization of volumetric mass transfer coefficients becomes particularly critical at industrial scales, where maintaining adequate oxygen supply while controlling shear stress requires sophisticated engineering solutions [17]. Research indicates that proper balance of these factors can achieve remarkable production increases, with some systems demonstrating yields exceeding 9 grams per liter in industrial-scale fermenters [11].

Co-cultivation Approaches for Yield Enhancement

Co-cultivation strategies represent an innovative approach to enhancing cinerubin A hydrochloride production by exploiting natural microbial interactions that stimulate secondary metabolite biosynthesis and activate dormant biosynthetic pathways.

Streptomyces-Streptomyces Co-culture Systems

The co-cultivation of multiple Streptomyces species has demonstrated remarkable potential for synergistic enhancement of antibiotic production. Research with Streptomyces albireticuli MDJK11 and Streptomyces alboflavus MDJK44 revealed that co-culture conditions produced superior growth promotion and antimicrobial effects compared to monoculture systems [22] [23]. The co-culture approach achieved synergistic enhancement effects, with significant improvements in both antifungal activity against pathogenic fungi and expansion of the antifungal spectrum [22].

Metabolomic analysis of these co-culture systems revealed that the material basis for enhanced bioactivity primarily involves plant hormones and antibiotics, with co-culture conditions significantly stimulating the production of plant hormone promoters and macrolide, cyclic peptide, and aminoglycoside antibiotics [22]. The mechanism underlying this enhancement appears to involve activation of silent gene clusters through microbial interactions that simulate natural competitive environments [22].

The effectiveness of Streptomyces co-cultivation extends beyond simple additive effects, with studies demonstrating approximately 45% of metabolites being shared between co-cultures and monocultures, while 12% represent entirely new compounds synthesized exclusively during co-culture conditions [22]. This phenomenon suggests that microbial interactions trigger the expression of previously dormant biosynthetic pathways, leading to enhanced chemical diversity and improved biological activity.

Streptomyces-Fungus Interaction Systems

Co-cultivation of Streptomyces species with fungal partners has emerged as a particularly powerful strategy for activating silent biosynthetic gene clusters and discovering novel metabolites. Research demonstrates that Streptomyces-fungus interactions can enhance the production of specific compounds by up to 4-fold while simultaneously triggering the synthesis of previously undetected metabolites [24].

Studies with marine Streptomyces sp. 2-85 in co-culture with fungal strains revealed enhanced production of borrelidin and related analogs through molecular networking approaches [24]. The competitive interactions between strains in co-cultures often enhance product yield or trigger the production of specific defensive metabolites, with recent investigations showing that these interactions can activate the biosynthetic gene clusters of Streptomyces, yielding novel natural products [24].

The molecular basis for these enhancements involves complex signaling networks where approximately 139 nodes representing new molecular families are synthesized during co-culture conditions [24]. The production medium composition significantly influences these interactions, with potato dextrose broth supporting approximately twice the metabolite diversity compared to minimal medium formulations [24].

Mixed-Culture Fermentation Technology

Mixed-culture fermentation represents a broader approach to yield enhancement that incorporates multiple microorganisms to create synergistic production environments. This technology has demonstrated particular effectiveness as an antibiotic induction strategy, where the presence of target organisms stimulates defensive metabolite production in producer strains [25].

Research with freshwater fungi utilizing mix-culture fermentation revealed that culture filtrates from Chloridium species and Sporoschisma mirabile produced antifungal activities against Candida albicans strains only under co-culture conditions, with no activity detected in pure culture fermentations [25]. This phenomenon demonstrates the critical role of microbial interactions in activating biosynthetic pathways that remain dormant under monoculture conditions.

The advantages of mixed-culture systems extend beyond enhanced metabolite production to include improved protection against contamination, better substrate utilization, and reduced susceptibility to phage infections [26]. Mixed cultures possess wider ranges of enzymes and demonstrate superior ability to attack diverse compounds while maintaining genetic diversity that provides resistance to various environmental stresses [26].

Optimization of Co-cultivation Parameters

The successful implementation of co-cultivation approaches requires careful optimization of multiple parameters including strain ratios, medium composition, and environmental conditions. Research indicates that different media formulations can dramatically influence co-culture outcomes, with some systems showing 26% increases in metabolites with more than 4-fold enhancement in specific medium conditions [24].

The timing and sequence of inoculation events prove critical for achieving optimal co-culture effects. Studies suggest that simultaneous inoculation often provides better results than sequential introduction of organisms, allowing for the establishment of balanced competitive interactions that stimulate secondary metabolite production [22].

Co-cultivation StrategyEnhancement MechanismYield ImprovementExample SystemsKey Benefits
Streptomyces-Streptomyces Co-cultureSynergistic metabolite production2.5-fold increaseS. albireticuli + S. alboflavusImproved growth promotion and disease prevention
Streptomyces-Fungus Co-cultureActivation of silent gene clusters4-fold increase in metabolitesStreptomyces sp. + Fungal strainsDiscovery of new metabolites
Mixed-culture FermentationAntibiotic induction technologyNovel compounds producedFreshwater fungi + C. albicansActivation of dormant pathways
Competitive Interaction CultureDefense metabolite stimulationEnhanced antimicrobial activityMultiple Actinomycete strainsResistance to contamination

Molecular Mechanisms and Pathway Activation

The molecular mechanisms underlying co-cultivation enhancement effects involve complex networks of chemical signaling and competitive interactions. Metabolomic studies reveal that co-culture conditions can induce the expression of seemingly silent biosynthetic gene clusters, leading to upregulation of metabolites not previously observed in monocultures [22]. These interactions often result in the production of defensive, protective, and nutritional metabolites with diverse structures that enhance overall biological activity.

The activation of silent gene clusters represents one of the most significant advantages of co-cultivation approaches. Research indicates that microbial communities naturally exist in complex interactive states where organisms compete for resources while simultaneously exchanging metabolic products and signals [22]. Co-cultivation systems attempt to replicate these natural conditions under controlled laboratory environments, enabling access to the vast biosynthetic potential that remains unexpressed in traditional monoculture fermentation systems.

Scale-up and Industrial Implementation

The transition of co-cultivation approaches from laboratory to industrial scale requires sophisticated process control systems capable of maintaining optimal conditions for multiple organisms simultaneously. Successful scale-up depends on careful management of growth rates, nutrient competition, and environmental parameters that affect the delicate balance of microbial interactions.

XLogP3

4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

827.33643460 g/mol

Monoisotopic Mass

827.33643460 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-09-2024

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